1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro-
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Overview
Description
1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its unique structure, which includes a chrysenetriol core that is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene using palladium or platinum catalysts under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of 1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Chrysenetriol, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or alkylated
Properties
CAS No. |
84498-37-3 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrochrysene-1,2,3-triol |
InChI |
InChI=1S/C18H16O3/c19-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(20)18(16)21/h1-8,16-21H,9H2 |
InChI Key |
XLEMBLGVZMOUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)O)O)O |
Origin of Product |
United States |
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